molecular formula C14H13BBr2O3 B1284261 (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid CAS No. 849052-16-0

(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid

Cat. No. B1284261
M. Wt: 399.87 g/mol
InChI Key: VWXCNKUTFMOYDY-UHFFFAOYSA-N
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Description

The compound "(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki cross-coupling reactions, and have applications in the synthesis of biologically active compounds and pharmaceutical agents .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis. For example, amino-3-fluorophenyl boronic acid was synthesized from a bromo-fluoroaniline precursor using a similar approach . Although the specific synthesis of "(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid" is not detailed in the provided papers, it is likely that a comparable synthetic route could be employed, utilizing a brominated phenyl precursor and a borate coupling step.

Molecular Structure Analysis

Boronic acids can exhibit diverse molecular structures, including planar and cyclic forms, as demonstrated by the tautomeric equilibrium observed in functionalized 2-formylphenylboronic acids . The molecular structure of boronic acid derivatives can be influenced by substituents on the phenyl ring, which can lead to variations in the solid-state conformation as revealed by X-ray crystallography.

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form biaryl compounds . They can also undergo halodeboronation, a reaction where a halogen replaces the boronic acid group, as seen in the synthesis of 2-bromo-3-fluorobenzonitrile . Additionally, boronic acids can form Lewis acid-base adducts with different ligands, as reported for 1-bromo-2,3,4,5-tetraphenylborole .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be studied using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy . These methods provide insights into the vibrational modes, chemical shifts, and electronic transitions of the compounds. Computational studies, such as density functional theory (DFT), can also be used to predict the geometry, vibrational frequencies, and electronic properties of boronic acids .

Scientific Research Applications

Synthesis and Organic Chemistry

Biological and Pharmaceutical Research

In the field of biological and pharmaceutical research, derivatives of (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid are explored for their potential in drug synthesis and development. For example, Sasmita Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid, a derivative, and examined its application in constructing glucose-sensing materials for physiological pH monitoring (Das et al., 2003). Additionally, M. Zaidlewicz and A. Wolan (2002) discussed the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, which could be significant in drug synthesis (Zaidlewicz & Wolan, 2002).

Catalysis and Material Science

The compound and its derivatives find applications in catalysis and material science. A. Lücke et al. (2016) studied palladium complexes derived from derivatives of the compound, demonstrating their efficacy as catalysts in Suzuki-Miyaura reactions (Lücke et al., 2016). C. Cannizzo et al. (2005) prepared boronic acid-carrying nanolatexes for potential use in optical nanosensors for carbohydrate detection (Cannizzo, Sonia Amigoni-Gerbier, & Larpent, 2005).

properties

IUPAC Name

[3-bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BBr2O3/c1-9-5-12(15(18)19)14(13(17)6-9)20-8-10-3-2-4-11(16)7-10/h2-7,18-19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXCNKUTFMOYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Br)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BBr2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584498
Record name {3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid

CAS RN

849052-16-0
Record name B-[3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849052-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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